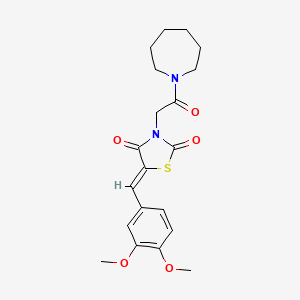
(Z)-3-(2-(azepan-1-yl)-2-oxoethyl)-5-(3,4-dimethoxybenzylidene)thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-3-(2-(azepan-1-yl)-2-oxoethyl)-5-(3,4-dimethoxybenzylidene)thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C20H24N2O5S and its molecular weight is 404.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activity
The compound "(Z)-3-(2-(azepan-1-yl)-2-oxoethyl)-5-(3,4-dimethoxybenzylidene)thiazolidine-2,4-dione" and its derivatives have been researched for their potential antibacterial properties. A study highlighted that derivatives of thiazolidine-2,4-dione, including those with structures related to the compound , demonstrated antibacterial activity mainly against Gram-positive bacterial strains. It was noted that the presence of electron-withdrawing substituents on the phenyl ring was favorable for antibacterial activity, though the molecular geometry did not play a significant role. Some of these compounds exhibited antibacterial activity comparable to standard reference drugs like oxacillin and cefuroxime (Trotsko et al., 2018). Furthermore, various thiazolidine-2,4-dione carboxamide and amino acid derivatives, closely related to the target compound, showed weak to moderate antibacterial activity against Gram-negative bacteria and some antifungal activity (Alhameed et al., 2019).
Structural Studies and Synthesis
There are several studies on the synthesis and structural analysis of compounds related to thiazolidine-2,4-dione. One such research reported a novel non-condensed thiazolidine-2,4-dione-bearing derivative, which was synthesized and characterized structurally through various methods like NMR, LC-MS, and X-ray diffraction. The study provided insights into the versatile applicability of the thiazolidine-2,4-dione core in medicinal chemistry (Holota et al., 2022). In another study, the regioselectivity of alkylation of (Z)-5-(4-hydroxybenzylidene)-thiazolidine-2,4‑dione in an alkaline environment was explored, revealing insights into the reactivity and potential modifications of the thiazolidine-2,4-dione ring (Marc et al., 2021).
Pharmacological Potentials
The thiazolidine-2,4-dione core is integral in the search for novel pharmacologically active agents. Studies have indicated the potential anticancer activity of various thiazolidine-2,4-dione derivatives against different human cancer cell lines, underscoring the significance of this core in developing new therapeutic agents (Ashok & Vanaja, 2016). Furthermore, compounds with this core have been investigated for their antidiabetic properties, with some showing promising results comparable to standard drugs (Ankush et al., 2012).
Melanogenesis Inhibition
The compound "(Z)-5-(2,4-dihydroxybenzylidene)thiazolidine-2,4-dione" was synthesized as a potential tyrosinase inhibitor and exhibited a potent inhibitory effect on mushroom tyrosinase activity. It was found to be more potent than kojic acid, a well-known tyrosinase inhibitor, suggesting its utility as an antimelanogenic agent for diseases associated with skin pigmentation (Kim et al., 2013).
properties
IUPAC Name |
(5Z)-3-[2-(azepan-1-yl)-2-oxoethyl]-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-26-15-8-7-14(11-16(15)27-2)12-17-19(24)22(20(25)28-17)13-18(23)21-9-5-3-4-6-10-21/h7-8,11-12H,3-6,9-10,13H2,1-2H3/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGQYMNAGIRSQM-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)N3CCCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)N3CCCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

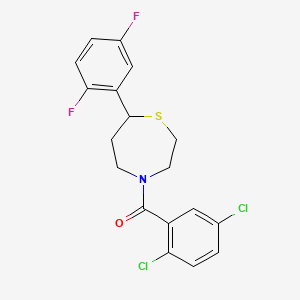
![N-(2,3-dimethylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2453561.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-oxo-1,4-thiazepane-3-carboxamide](/img/structure/B2453564.png)
![1-isopropyl-3-[(4-methylpiperidino)sulfonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2453565.png)
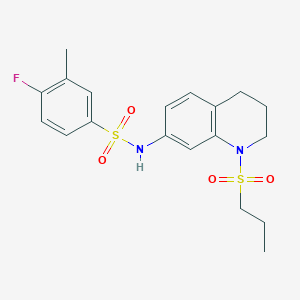
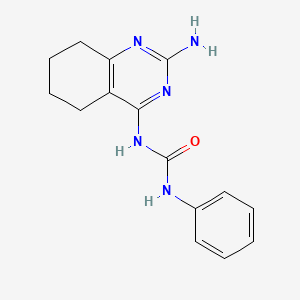
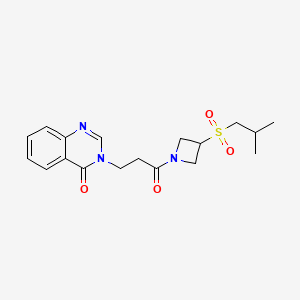
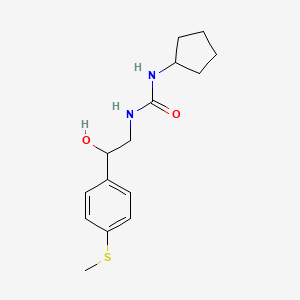
![N-(cyanomethyl)-N-ethyl-2-{[(5-methyl-1,2-oxazol-3-yl)methyl]sulfanyl}pyridine-3-carboxamide](/img/structure/B2453573.png)

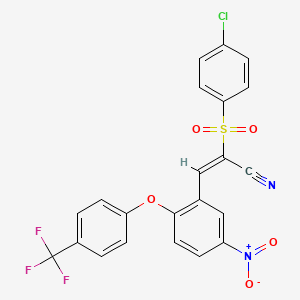
![N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2453580.png)
![3-Bromo-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2453581.png)
![10-oxo-N-[4-(trifluoromethoxy)phenyl]-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaene-6-carboxamide](/img/structure/B2453582.png)